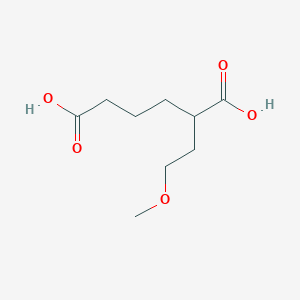

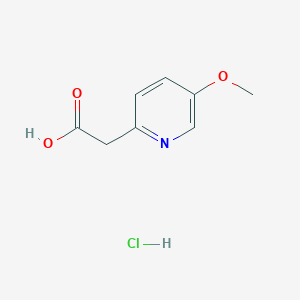

2-(2-Methoxyethyl)hexanedioic acid

説明

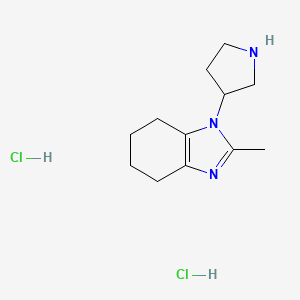

Molecular Structure Analysis

The 2-(2-Methoxyethyl)hexanedioic acid molecule contains a total of 29 bonds. There are 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 carboxylic acid groups (aliphatic), 2 hydroxyl groups, and 1 ether group (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 204.22 g/mol . More detailed physical and chemical properties are not available at this time.科学的研究の応用

Bio-based Solvents for Natural Product Extraction

2-(2-Methoxyethyl)hexanedioic acid is part of a broader class of bio-based solvents that have gained attention for their applications in extracting natural products and food ingredients. A key example of such solvents is 2-methyloxolane (2-MeOx), which has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents like hexane. This switch is particularly relevant for the extraction of lipophilic foodstuff and natural products, indicating a potential area where this compound derivatives could play a significant role. The review by Rapinel et al. (2020) provides a comprehensive overview of 2-MeOx, emphasizing its solvent power, extraction efficiency, toxicological profile, and environmental impacts, suggesting a similar relevance for this compound in these applications (Rapinel et al., 2020).

Advanced Materials and Chemicals from Biomass

The conversion of plant biomass into valuable chemicals and materials represents a significant area of research aimed at sustainability and the reduction of reliance on fossil fuels. This compound, through derivatives like 5-hydroxymethylfurfural (HMF) and its further transformation products, illustrates the potential of biomass as a renewable feedstock for the chemical industry. These compounds can serve as precursors for a variety of polymers, functional materials, and even fuels. Chernyshev et al. (2017) discuss the synthesis of HMF from plant feedstocks and its role in producing monomers, polymers, and other chemicals, underlining the importance of such derivatives in creating a sustainable chemical industry (Chernyshev et al., 2017).

Lactic Acid and Biotechnological Routes

Lactic acid is another cornerstone in the bio-based production of chemicals, where it serves as a precursor to a range of compounds, showcasing the feasibility of deriving complex molecules from simpler, renewable sources. Gao et al. (2011) highlight lactic acid's role in producing various chemicals via both chemical and biotechnological routes, including its conversion into lactate ester and other derivatives. This research trajectory suggests a framework within which this compound and its derivatives could be integrated into biotechnological processes for the production of sustainable materials and chemicals (Gao et al., 2011).

特性

IUPAC Name |

2-(2-methoxyethyl)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-14-6-5-7(9(12)13)3-2-4-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZSTYXICCQKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)

![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)

![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)

![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)

![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride](/img/structure/B1433675.png)